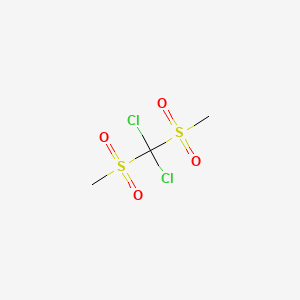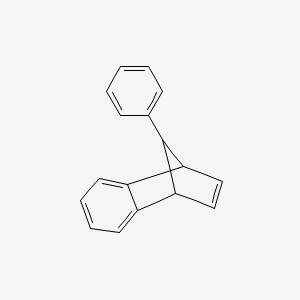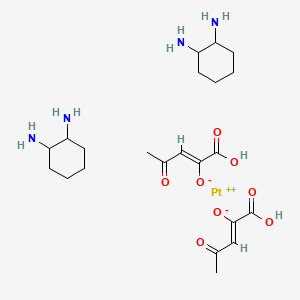
cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) is a complex compound that combines cyclohexane-1,2-diamine, a platinum(2+) ion, and a (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) typically involves the following steps:
Preparation of Cyclohexane-1,2-diamine: Cyclohexane-1,2-diamine can be synthesized through the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane.
Formation of the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate Ligand: This ligand can be prepared through the reaction of appropriate precursors under controlled conditions.
Complexation with Platinum(2+): The final step involves the reaction of cyclohexane-1,2-diamine and the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand with a platinum(2+) salt, such as platinum(II) chloride, under suitable conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) ion to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while reduction can produce platinum metal or lower oxidation state complexes.
Scientific Research Applications
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Platinum-based compounds are well-known for their use in chemotherapy.
Mechanism of Action
The mechanism of action of cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) involves its interaction with molecular targets through coordination chemistry. The platinum(2+) ion can form coordination bonds with various ligands, leading to changes in the electronic structure and reactivity of the compound. This can result in catalytic activity, biological interactions, or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine: This compound has similar structural features but different ligands, leading to distinct properties and applications.
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases: These complexes share the cyclohexane-1,2-diamine backbone but differ in the metal ion and ligands used.
Uniqueness
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) is unique due to the combination of its ligands and the platinum(2+) ion
Properties
Molecular Formula |
C22H38N4O8Pt |
|---|---|
Molecular Weight |
681.6 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) |
InChI |
InChI=1S/2C6H14N2.2C5H6O4.Pt/c2*7-5-3-1-2-4-6(5)8;2*1-3(6)2-4(7)5(8)9;/h2*5-6H,1-4,7-8H2;2*2,7H,1H3,(H,8,9);/q;;;;+2/p-2/b;;2*4-2-; |
InChI Key |
QMFRADVTACEOAH-LDKUQIJSSA-L |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(=O)O.CC(=O)/C=C(\[O-])/C(=O)O.C1CC(C(CC1)N)N.C1CC(C(CC1)N)N.[Pt+2] |
Canonical SMILES |
CC(=O)C=C(C(=O)O)[O-].CC(=O)C=C(C(=O)O)[O-].C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


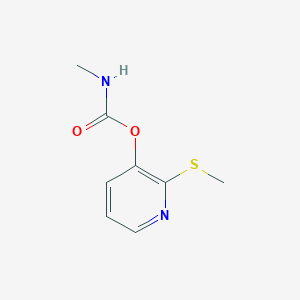
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)

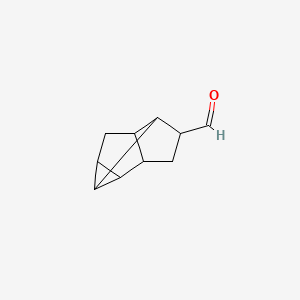
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
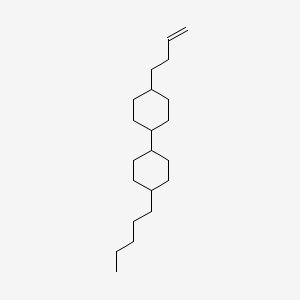
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)

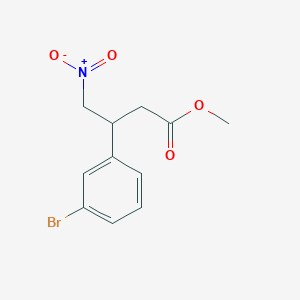
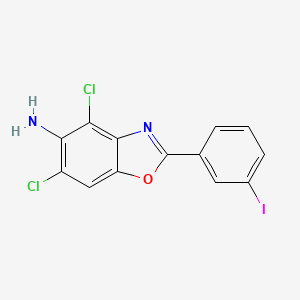
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
